molecular formula C38H44ClN3O8 B12378153 acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

Cat. No.: B12378153
M. Wt: 706.2 g/mol
InChI Key: AURRIANKIDMARN-UHFFFAOYSA-N
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Description

The compound acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate is a complex organic molecule with a unique structure It is derived from acetamide and features a benzoic acid moiety, along with a perchlorate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of acetamide from ammonium acetate by dehydration. The reaction is as follows: [ \text{NH}_4\text{CH}_3\text{CO}_2 \rightarrow \text{CH}_3\text{C(O)NH}_2 + \text{H}_2\text{O} ]

Further steps involve the incorporation of the benzoic acid moiety and the perchlorate group under specific reaction conditions. The detailed synthetic route and reaction conditions are complex and require precise control of temperature, pH, and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include the careful handling of perchlorate, which is a strong oxidizing agent, to prevent any hazardous reactions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The perchlorate group can participate in oxidation reactions.

    Reduction: The benzoic acid moiety can be reduced under specific conditions.

    Substitution: The acetamide group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a higher oxidation state of the compound, while reduction could lead to the formation of simpler amides or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes and receptors, while the perchlorate group can influence redox reactions. The acetamide group may participate in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide (DMA): A related compound used as a solvent in organic synthesis.

    Acetylacetone: Another compound with similar reactivity in organic synthesis.

Uniqueness

This compound is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its perchlorate group adds a distinct reactivity profile compared to similar compounds.

Properties

Molecular Formula

C38H44ClN3O8

Molecular Weight

706.2 g/mol

IUPAC Name

acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C36H38N2O3.C2H5NO.ClHO4/c1-9-37-29-17-31-27(15-25(29)21(3)19-35(37,5)6)33(23-13-11-12-14-24(23)34(39)40)28-16-26-22(4)20-36(7,8)38(10-2)30(26)18-32(28)41-31;1-2(3)4;2-1(3,4)5/h11-20H,9-10H2,1-8H3;1H3,(H2,3,4);(H,2,3,4,5)

InChI Key

AURRIANKIDMARN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=CC=CC=C6C(=O)O.CC(=O)N.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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